1,1,3-Trichloro-1,3,3-trimethyldisiloxane

Beschreibung

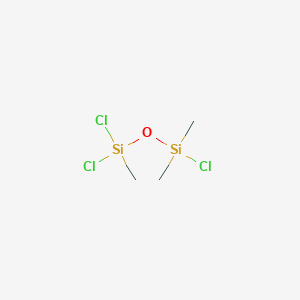

1,1,3-Trichloro-1,3,3-trimethyldisiloxane is a chlorinated disiloxane derivative characterized by three chlorine atoms and three methyl groups attached to a disiloxane backbone. Its structure enables reactivity in cross-linking, hydrolysis, and functionalization reactions, making it valuable in organosilicon chemistry.

Eigenschaften

IUPAC Name |

dichloro-[chloro(dimethyl)silyl]oxy-methylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9Cl3OSi2/c1-8(2,4)7-9(3,5)6/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPYGSYGEPOMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl3OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549786 | |

| Record name | 1,1,3-Trichloro-1,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4617-28-1 | |

| Record name | 1,1,3-Trichloro-1,3,3-trimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,3-Trichloro-1,3,3-trimethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane. The reaction involves the careful addition of water to chlorodimethylsilane, which results in the formation of the disiloxane compound along with the release of hydrogen chloride (HCl). The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of chlorodimethylsilane. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive nature of the by-products. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3-Trichloro-1,3,3-trimethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it reacts with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.

Reduction Reactions: The compound can be reduced to form silanol derivatives under specific conditions.

Common Reagents and Conditions

Catalysts: Platinum or palladium catalysts are commonly used in hydrosilylation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Solvents: Organic solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Silanol Derivatives: Reduction reactions can yield silanol derivatives, which are useful intermediates in the synthesis of other organosilicon compounds.

Organosilicon Compounds: Hydrosilylation reactions produce a variety of organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Battery Production

1,1,3-Trichloro-1,3,3-trimethyldisiloxane has shown promising results in enhancing the performance of lithium-ion batteries. Its unique properties allow for improved electrochemical stability and capacity retention under high temperatures.

- Case Study: Lithium Nickel Manganese Cobalt Oxide (NMC) Batteries

- Objective: To evaluate the impact of the compound on battery performance.

- Findings:

Chemical Synthesis

The compound serves as a reagent in organic synthesis, particularly in reactions requiring chlorination or siloxane formation.

- Application Example: Reducing Agent

Silicone Resin Production

This compound is utilized as a raw material for producing silicone resins. Its chlorinated structure allows for further functionalization and cross-linking in polymer chemistry.

- Production Methodology:

Data Table: Comparison of Applications

Safety Considerations

When working with this compound, it is crucial to adhere to safety guidelines due to its potential hazards:

- Inhalation Risks: May cause respiratory irritation.

- Skin Contact: Can lead to dermatitis; protective gear is recommended.

- Fire Hazard: The compound's flash point necessitates careful handling away from open flames.

Wirkmechanismus

The mechanism of action of 1,1,3-Trichloro-1,3,3-trimethyldisiloxane involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can be readily broken and replaced with other functional groups. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key properties of 1,1,3-Trichloro-1,3,3-trimethyldisiloxane with structurally related disiloxanes:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₄H₉Cl₃OSi₂ | ~245.6 (calc.) | 3 Cl, 3 Me | Not available | High reactivity due to Cl substituents |

| 1,3-Dichloro-1,1,3-trimethyldisiloxane | Not provided | C₄H₁₀Cl₂OSi₂ | 209.2 | 2 Cl, 3 Me | 120–121 (756 mmHg) | Intermediate in carborane synthesis |

| 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | 4617-27-0 | C₂H₆Cl₄OSi₂ | 244.05 | 4 Cl, 2 Me | Not available | Higher Cl content, increased reactivity |

| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 | C₁₂H₂₈Cl₂OSi₂ | 339.4 | 2 Cl, 4 isopropyl groups | Not available | Bulkier substituents, miscible in organics |

| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | 162.38 | 6 Me | 99–101 | Low reactivity, high volatility |

| 1,3-Divinyltetramethyldisiloxane | 2627-95-4 | C₈H₁₈OSi₂ | 186.4 | 2 vinyl, 4 Me | Not available | Polymerization applications |

Key Observations :

- Chlorine Content : The number of Cl atoms directly influences reactivity. For example, 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (4 Cl) is more reactive than the target compound (3 Cl), while Hexamethyldisiloxane (0 Cl) is inert .

- Substituent Effects : Bulky groups (e.g., isopropyl in 69304-37-6) reduce volatility and enhance thermal stability. Vinyl groups (2627-95-4) enable cross-linking in polymers .

- Physical State : Chlorinated derivatives are typically liquids at room temperature, whereas methoxy- or hydroxyl-substituted analogs (e.g., 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane) exhibit higher hydrophobicity (logP = 0.726) .

Biologische Aktivität

1,1,3-Trichloro-1,3,3-trimethyldisiloxane (CAS No. 4617-28-1) is a siloxane compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its siloxane backbone and chlorinated methyl groups. Its molecular formula is , and it exhibits properties typical of organosilicon compounds, including thermal stability and hydrophobicity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies indicate that siloxanes can exhibit antimicrobial activity against various pathogens. The chlorinated groups may contribute to this effect by disrupting microbial cell membranes.

- Cytotoxicity : Some research suggests that siloxanes can induce cytotoxic effects in certain cell lines. The exact mechanism may involve oxidative stress or interference with cellular signaling pathways.

- Biocompatibility : Due to its siloxane structure, this compound has been investigated for applications in biocompatible materials. Its hydrophobic nature may enhance the stability of coatings used in biomedical devices.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Biocompatibility | Compatible with mammalian cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting potential for use in antimicrobial coatings.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to dose-dependent apoptosis. The mechanism was linked to increased levels of reactive oxygen species (ROS), highlighting a potential pathway for therapeutic applications.

Discussion

The biological activity of this compound presents both opportunities and challenges. While its antimicrobial properties could be harnessed for developing new disinfectants or antimicrobial coatings, the cytotoxic effects raise concerns regarding its safety profile in biomedical applications. Further research is needed to fully elucidate its mechanisms and optimize formulations for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.